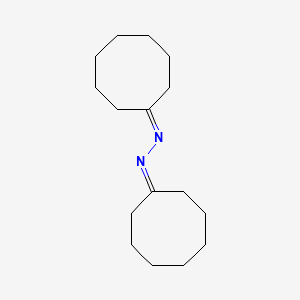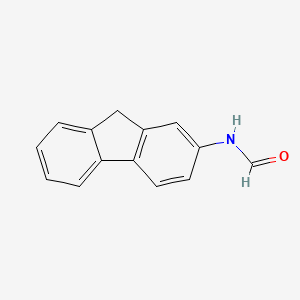![molecular formula C23H19BrN4O2S B11969592 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969592.png)
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylidene Intermediate: This step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization to Form the Triazole Ring: The intermediate is then reacted with a hydrazine derivative to form the triazole ring.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics.
Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.
Industry
Agriculture: These compounds can be used in the development of pesticides and herbicides.
Pharmaceuticals: Triazole derivatives are key components in the synthesis of various pharmaceutical drugs.
作用機序
The mechanism of action of 4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, in antimicrobial applications, they may inhibit the synthesis of essential biomolecules in pathogens.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Benzylidene Derivatives: Compounds with similar benzylidene moieties, often studied for their antimicrobial and anticancer properties.
Thiol-Containing Compounds: Compounds with thiol groups, known for their reactivity and use in various chemical reactions.
Uniqueness
4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
分子式 |
C23H19BrN4O2S |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
3-(2-bromophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19BrN4O2S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-25-28-22(26-27-23(28)31)18-9-5-6-10-19(18)24/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChIキー |
BYUDIPQQZSUFBV-AFUMVMLFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)


![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)
